N-Hydroxy-L-methioninamide
Overview
Description
N-Hydroxy-L-methioninamide is a useful research compound. Its molecular formula is C5H12N2O2S and its molecular weight is 164.23 g/mol. The purity is usually 95%.
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Mechanism of Action
Target of Action
N-Hydroxy-L-methioninamide primarily interacts with enzymes such as nitrile hydratase and amidase . These enzymes play a significant role in the degradation of nitriles, which are widespread in the environment due to industrial processes .
Mode of Action
This compound interacts with its targets through a process known as N-hydroxylation . This process involves the activation of molecular oxygen by flavin, heme, or metal cofactor-containing enzymes, which is then transferred to initially obtain N-hydroxy compounds . These compounds can be further functionalized .
Biochemical Pathways
The biochemical pathways affected by this compound involve the degradation of nitriles. Nitriles can be degraded through three pathways: hydrolysis, oxidation, and reduction . Hydrolysis, mediated by nitrilase, nitrile hydratase, and amidase, is the most common way for nitrile degradation .
Result of Action
The result of this compound’s action is the production of N-hydroxy compounds, which can be further functionalized . These compounds play a major role in the production of secondary metabolites, such as siderophores or antimicrobial agents .
Action Environment
The action environment of this compound is largely determined by the presence of nitriles in the environment, which are the primary substrates for the enzymes it interacts with . Environmental factors such as the concentration of nitriles can influence the action, efficacy, and stability of this compound .
Properties
IUPAC Name |
(2S)-2-amino-N-hydroxy-4-methylsulfanylbutanamide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H12N2O2S/c1-10-3-2-4(6)5(8)7-9/h4,9H,2-3,6H2,1H3,(H,7,8)/t4-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HUPYBBFSQOFVSZ-BYPYZUCNSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSCCC(C(=O)NO)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CSCC[C@@H](C(=O)NO)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H12N2O2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90658135 | |
Record name | N-Hydroxy-L-methioninamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90658135 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
164.23 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
19253-87-3 | |
Record name | N-Hydroxy-L-methioninamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90658135 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.